molecular formula C17H16N2O3S B2473662 ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1206993-45-4

ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No. B2473662
CAS RN: 1206993-45-4
M. Wt: 328.39
InChI Key: ZUKKEEFAVJXKAZ-UHFFFAOYSA-N
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Description

“Ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is a chemical compound that is used for pharmaceutical testing . It belongs to the class of compounds known as thieno[3,2-d]pyrimidines .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Additionally, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .

Scientific Research Applications

Chemical Structure and Reactions

  • Structure and Reactions of Thiazolino[3,2‐a]pyrimidine Carbinolamine: Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate and other related compounds. These substances demonstrate interesting cyclization and reaction behaviors, as studied through X-ray diffraction analysis (Campaigne, Folting, Huffman, & Selby, 1981).

Synthesis and Crystal Structure

  • Synthesis and Crystal Structure of a Covalently Hydrated 8-thia-1,4-diazacycl[3.3.2]azine: A compound closely related to ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate was synthesized, providing insights into the crystal structure and potential applications in the field of chemical synthesis (Campaigne, Huffman, & Selby, 1979).

Biocidal Properties

  • Preparation and Reactions of Thiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one: This compound demonstrated significant biocidal properties against a range of bacteria and fungi, highlighting its potential use in medical and agricultural applications (Youssef, Abbady, Ahmed, & Omar, 2011).

Anticancer and Anti-Inflammatory Properties

  • Novel Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents: Research on pyrazolopyrimidines, a related class of compounds, showed promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antitumor Activity

  • Synthesis of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives: These derivatives showed potent anticancer activity on various human cancer cell lines, suggesting a potential role in cancer treatment (Hafez & El-Gazzar, 2017).

Future Directions

The future directions for the study of “ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” could include further exploration of its synthesis, characterization, and potential applications in pharmaceutical testing . Additionally, its biological activities could be investigated in more detail.

properties

IUPAC Name

ethyl 2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKEEFAVJXKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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